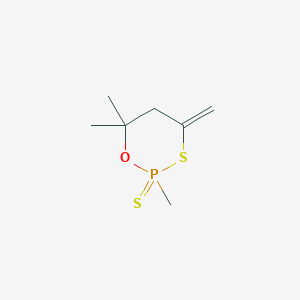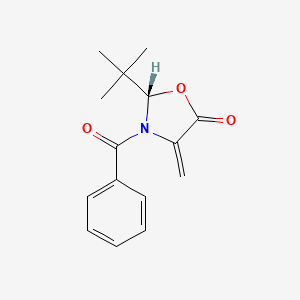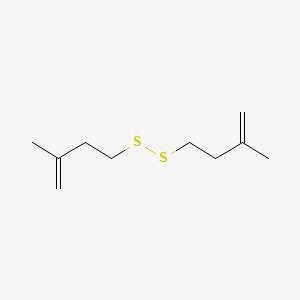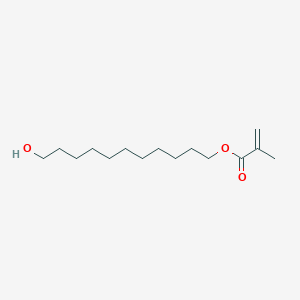
11-Hydroxyundecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxyundecyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C15H28O3 and a molecular weight of 256.38 g/mol . It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, 11-hydroxyundecyl ester . This compound is characterized by the presence of a hydroxyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyundecyl 2-methylprop-2-enoate typically involves the esterification of 11-hydroxyundecanol with 2-methylpropenoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
11-Hydroxyundecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 11-oxo-undecyl 2-methylprop-2-enoate.
Reduction: Formation of 11-hydroxyundecanol and 2-methylpropanol.
Substitution: Formation of 11-alkoxyundecyl 2-methylprop-2-enoate or 11-acylundecyl 2-methylprop-2-enoate.
Wissenschaftliche Forschungsanwendungen
11-Hydroxyundecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 11-Hydroxyundecyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and esterification reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Hydroxyundecanoic acid: Similar structure but lacks the ester functional group.
2-Methylprop-2-enoic acid: Contains the same propenoic acid moiety but lacks the long hydrocarbon chain.
11-Hydroxyundecyl acetate: Similar structure but with an acetate ester instead of a propenoate ester.
Uniqueness
11-Hydroxyundecyl 2-methylprop-2-enoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and an ester functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
118915-07-4 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
11-hydroxyundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H28O3/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h16H,1,3-13H2,2H3 |
InChI-Schlüssel |
BNEHVIPZGXTFLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
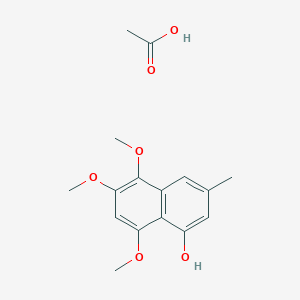
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
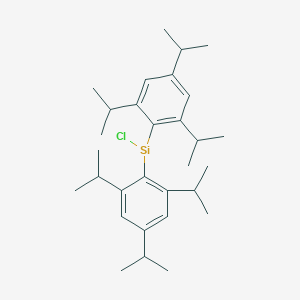
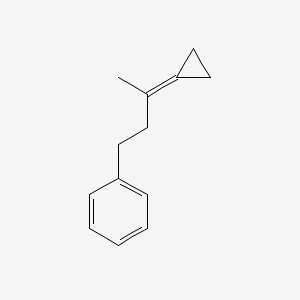
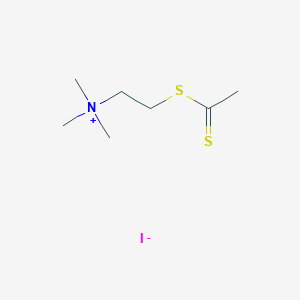
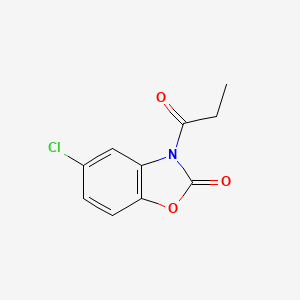
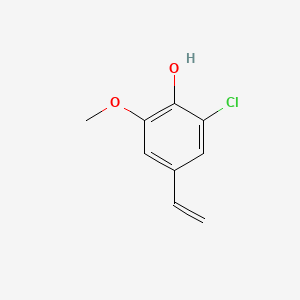
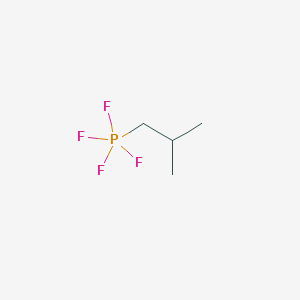
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
